molecular formula C9H11N3O3 B2975011 Ethyl 2-amino-5-nitrobenzenecarboximidate CAS No. 1397195-55-9

Ethyl 2-amino-5-nitrobenzenecarboximidate

Cat. No. B2975011
CAS RN: 1397195-55-9
M. Wt: 209.205
InChI Key: BKBWNEZMEFPQPT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-nitrobenzenecarboximidate likely belongs to the class of organic compounds known as amines . Amines are organic compounds that contain nitrogen as the key atom. They are weak bases that are involved in many biological processes .


Synthesis Analysis

While specific synthesis methods for Ethyl 2-amino-5-nitrobenzenecarboximidate are not available, similar compounds have been synthesized. For instance, a series of novel 2-amino-5-ethylpyrimidine derivatives were designed and synthesized for their potential as anticancer drugs . Another study reported the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido [2,3-d]pyrimidine derivatives as potent antimicrobial agents .

properties

IUPAC Name

ethyl 2-amino-5-nitrobenzenecarboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-2-15-9(11)7-5-6(12(13)14)3-4-8(7)10/h3-5,11H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBWNEZMEFPQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=C(C=CC(=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91755492

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